molecular formula C16H17N5O3 B2441421 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-55-3

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2441421
CAS No.: 899966-55-3
M. Wt: 327.344
InChI Key: QITHSFYYXLNZKO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule based on the privileged pyrazolo[3,4- d ]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the adenine purine base . This structural characteristic allows derivatives of this core to compete with ATP for binding in the catalytic cleft of various kinase enzymes, making them attractive candidates for investigating kinase-driven pathologies . Pyrazolo[3,4- d ]pyrimidine derivatives are extensively studied in oncology research for their potential to inhibit key oncogenic targets. Compounds featuring this scaffold have demonstrated significant in vitro anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Research indicates that such molecules can act as potent inhibitors of Cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle, thereby altering cell cycle progression and inducing apoptosis in cancer cells . Furthermore, this scaffold is also being explored for the dual inhibition of other critical cancer targets, such as c-Met and STAT3, which play roles in tumor growth, metastasis, and survival signaling . The specific 2-ethoxyacetamide substitution in this compound is designed to explore structure-activity relationships and optimize interactions with the hydrophobic regions of these enzymatic targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to use this compound in in vitro biochemical assays, cell-based studies, and early-stage drug discovery efforts to further elucidate the mechanisms of kinase inhibition and anticancer activity.

Properties

IUPAC Name

2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-24-9-14(22)19-20-10-17-15-13(16(20)23)8-18-21(15)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITHSFYYXLNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the ethoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamide groups, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives, including 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. In a pharmacological screening, this compound exhibited significant inhibition of prostaglandin synthesis, which is crucial for inflammation response management.

Case Study : A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed lower ulcerogenic activity compared to Diclofenac®, indicating a safer profile for long-term use in inflammation treatment .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The mechanism involves the interference with bacterial cell wall synthesis and protein metabolism.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study : In vitro testing on A549 lung cancer cells and MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings highlight the potential of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Biological Activity

2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The unique structural features of this compound may contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is C16H17N5O3C_{16}H_{17}N_{5}O_{3}, with a molecular weight of 327.34 g/mol. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅O₃
Molecular Weight327.34 g/mol
CAS Number899966-55-3

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit various enzymes linked to inflammatory pathways.
  • Receptor Modulation : They may modulate receptor signaling pathways, impacting cellular responses.
  • Antioxidant Activity : The presence of ethoxy and acetamide groups enhances the compound's ability to scavenge free radicals.

Biological Activities

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity : These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes like COX and LOX, these compounds can reduce inflammation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation and migration .
  • Antioxidant Evaluation : Pyrazole derivatives were assessed for their antioxidant potential using erythrocyte models, demonstrating protective effects against oxidative stress .

Comparative Analysis

Comparing 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with other similar compounds highlights its unique properties:

Compound NameBiological Activity
2-Ethoxy-N-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideModerate anticancer activity
2-Ethoxy-N-(4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamideEnhanced anti-inflammatory effects

Q & A

Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm (for pyrimidine absorbance). ’s buffer system (ammonium acetate, pH 6.5) can be adapted to improve peak symmetry .

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